N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
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Overview
Description
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is an intriguing compound due to its unique structural features and diverse range of applications. This compound is characterized by a cyclohexanecarboxamide moiety connected to a tetrahydroquinoline ring that bears a methylsulfonyl group. Its synthesis, reactivity, and utility in various scientific fields have garnered significant interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves multiple steps. A common starting material is 1,2,3,4-tetrahydroquinoline, which undergoes sulfonation to introduce the methylsulfonyl group. This intermediate is then coupled with cyclohexanecarboxamide using appropriate reagents and catalysts. Typical conditions may include organic solvents like dichloromethane or toluene and catalysts like palladium on carbon.
Industrial Production Methods
Scaling up the synthesis to industrial levels would require optimization of the reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to streamline the process. Key factors would include reaction temperature, pressure, solvent choice, and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can undergo various chemical transformations:
Oxidation: : Potential sites include the tetrahydroquinoline ring.
Reduction: : The carbonyl group in the carboxamide may be reduced under specific conditions.
Substitution: : The methylsulfonyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation may be carried out using agents like potassium permanganate or chromium trioxide. Reduction might involve hydrogenation using palladium catalysts or chemical reductions using lithium aluminium hydride. Substitution reactions could use nucleophiles like amines or alcohols under basic conditions.
Major Products Formed from These Reactions
The specific products depend on the nature of the reagents and conditions:
Oxidation could lead to quinoline derivatives.
Reduction might yield amines or alcohols.
Substitution could produce various functionalized derivatives.
Scientific Research Applications
Chemistry, Biology, Medicine, and Industry
In chemistry , N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is used as a precursor for complex molecular architectures.
In biology , it can be a probe in studying enzyme interactions, given its unique structure.
In medicine , it has potential therapeutic roles, particularly in modulating biological pathways associated with its structural motifs.
In industry , it may serve as a specialty chemical in the synthesis of materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its mechanism involves binding to these targets, potentially influencing their activity or function. The pathways involved depend on the specific application but could include signaling cascades or metabolic pathways.
Comparison with Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is unique due to its combination of a tetrahydroquinoline ring and cyclohexanecarboxamide moiety. Similar compounds might include:
Tetrahydroquinoline derivatives: with different substituents.
Cyclohexanecarboxamides: with varied side chains. This compound's distinctiveness lies in its hybrid structure, which confers unique reactivity and application profiles.
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Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-23(21,22)19-11-5-8-14-12-15(9-10-16(14)19)18-17(20)13-6-3-2-4-7-13/h9-10,12-13H,2-8,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUQHKXWODXMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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